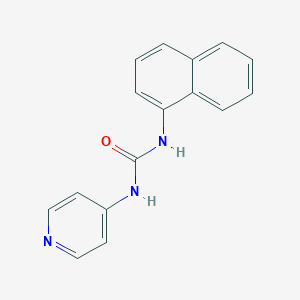
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphtalén-1-yl)-3-(pyridin-4-yl)urée est un composé organique qui présente un cycle naphtalène et un cycle pyridine connectés par une liaison urée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 1-(Naphtalén-1-yl)-3-(pyridin-4-yl)urée implique généralement la réaction de la naphtalén-1-amine avec l'isocyanate de pyridin-4-yle. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane sous une atmosphère inerte afin d'éviter les interférences de l'humidité. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour faciliter la formation de la liaison urée.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 1-(Naphtalén-1-yl)-3-(pyridin-4-yl)urée ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à flux continu et la garantie d'une pureté élevée des matières premières afin d'obtenir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(Naphtalén-1-yl)-3-(pyridin-4-yl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de dérivés réduits.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium en conditions anhydres.
Substitution : Agents halogénants pour la substitution électrophile ou nucléophiles pour la substitution nucléophile.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la naphtalène-1,4-dione, tandis que la réduction peut produire des dérivés de la naphtalén-1-ylméthylamine.
Applications de recherche scientifique
La 1-(Naphtalén-1-yl)-3-(pyridin-4-yl)urée a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes.
Mécanisme d'action
Le mécanisme d'action de la 1-(Naphtalén-1-yl)-3-(pyridin-4-yl)urée implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié. Par exemple, en chimie médicinale, il peut inhiber une enzyme particulière impliquée dans la progression de la maladie.
Composés similaires :
1-(Naphtalén-1-yl)-3-(pyridin-2-yl)urée : Structure similaire mais avec le cycle pyridine à une position différente.
1-(Naphtalén-2-yl)-3-(pyridin-4-yl)urée : Structure similaire mais avec le cycle naphtalène à une position différente.
1-(Phényl)-3-(pyridin-4-yl)urée : Structure similaire mais avec un cycle phényle au lieu d'un cycle naphtalène.
Unicité : La 1-(Naphtalén-1-yl)-3-(pyridin-4-yl)urée est unique en raison du positionnement spécifique des cycles naphtalène et pyridine, ce qui peut influencer sa réactivité chimique et son activité biologique. La présence des deux systèmes aromatiques connectés par une liaison urée offre un ensemble distinct de propriétés qui peuvent être exploitées dans diverses applications.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridine ring at a different position.
1-(Naphthalen-2-yl)-3-(pyridin-4-yl)urea: Similar structure but with the naphthalene ring at a different position.
1-(Phenyl)-3-(pyridin-4-yl)urea: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness: 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both aromatic systems connected through a urea linkage provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C16H13N3O |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-3-pyridin-4-ylurea |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-8-10-17-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H2,17,18,19,20) |
Clé InChI |
QJMSVMKEMICIJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




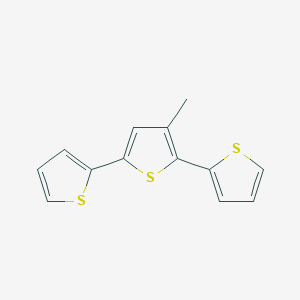
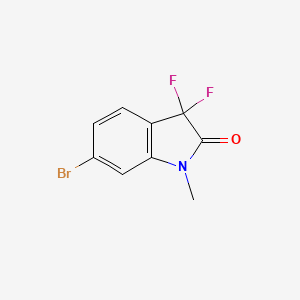
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
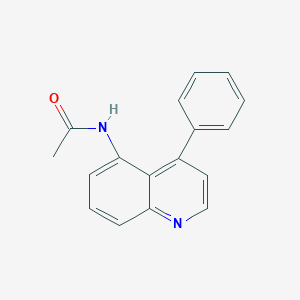
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
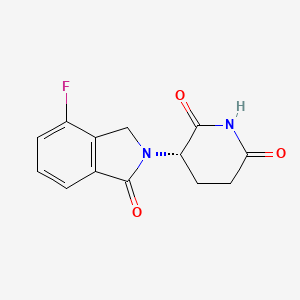
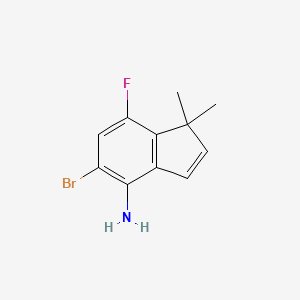
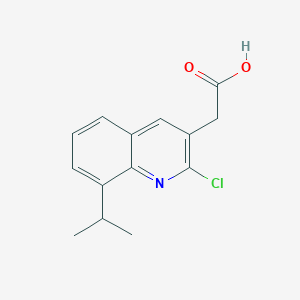
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

